molecular formula C7H6ClN3 B1428275 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 91862-35-0

4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1428275
CAS No.: 91862-35-0
M. Wt: 167.59 g/mol
InChI Key: JFQVSNPLVXZAJP-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic aromatic organic compound belonging to the pyrrolopyrimidine class This compound features a pyrimidine ring fused to a pyrrole ring, with chlorine and methyl substituents at the 4th and 6th positions, respectively

Biochemical Analysis

Biochemical Properties

4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine interacts with the enzyme DNA gyrase, a type II topoisomerase, and inhibits its function . This interaction disrupts the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication, transcription, and repair .

Cellular Effects

The inhibition of DNA gyrase by this compound leads to the cessation of DNA replication, which in turn halts cell division and growth . This makes the compound effective against bacteria such as Staphylococcus and Mycobacterium tuberculosis .

Molecular Mechanism

This compound binds to the ATP-binding site of DNA gyrase, preventing the enzyme from catalyzing the negative supercoiling of DNA . This binding interaction inhibits the enzyme’s activity, leading to the disruption of DNA replication and transcription .

Temporal Effects in Laboratory Settings

The effects of this compound on bacterial cells are observed shortly after exposure, as the compound rapidly inhibits DNA gyrase activity . Over time, this leads to a decrease in bacterial growth and proliferation .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. Given its mechanism of action, it is likely that the compound’s effects would be dose-dependent, with higher doses leading to greater inhibition of bacterial growth .

Metabolic Pathways

Given its structure and function, it is likely that the compound is metabolized by the liver and excreted in the urine .

Transport and Distribution

Given its lipophilic nature, it is likely that the compound can readily cross cell membranes and distribute throughout the body .

Subcellular Localization

The subcellular localization of this compound is likely to be in the cytoplasm, where it can interact with DNA gyrase and exert its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 4-chloropyrimidine and a suitable pyrrole derivative, undergo a condensation reaction in the presence of a base (e.g., triethylamine) to form the pyrrolopyrimidine core.

  • Substitution Reaction: The resulting intermediate undergoes a substitution reaction to introduce the methyl group at the 6th position. This can be achieved using methylating agents like methyl iodide or dimethyl sulfate.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and reduce by-products. Advanced techniques such as microwave-assisted synthesis can also be employed to accelerate reaction rates and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles to replace the chlorine or methyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Methyl iodide (CH3I), dimethyl sulfate ((CH3O)2SO2), nucleophiles/electrophiles

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids

  • Reduction Products: Amines, alcohols

  • Substitution Products: Derivatives with different substituents at the 4th or 6th positions

Scientific Research Applications

4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceutical intermediates.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents targeting various diseases.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine

  • 6-Methyl-5H-pyrrolo[3,2-d]pyrimidine

  • 4,6-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Properties

IUPAC Name

4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-5-6(11-4)7(8)10-3-9-5/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQVSNPLVXZAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744904
Record name 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91862-35-0
Record name 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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